molecular formula C12H14N2O B8775470 3-(4-Hydroxypiperidin-1-yl)benzonitrile

3-(4-Hydroxypiperidin-1-yl)benzonitrile

Cat. No. B8775470
M. Wt: 202.25 g/mol
InChI Key: IZWTVCANJJBTRC-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(4-hydroxypiperidin-1-yl)benzonitrile

InChI

InChI=1S/C12H14N2O/c13-9-10-2-1-3-11(8-10)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7H2

InChI Key

IZWTVCANJJBTRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dimethylsulfoxide (30 mL) solution of 3-fluorobenzonitrile (9.73 g, 80.0 mmol) and 4-hydroxypiperidine (8.15 g, 81 mmol) was heated to 100° C. and stirred for 5 hours. The solution was cooled to room temperature and added dropwise to water (500 mL). The mixture was extracted with ethyl acetate (2×300 mL) and washed with water (2×200 mL), brine (200 mL), dried (magnesium sulfate) and concentrated in vacuo to afford the crude product. Chromatography over silica gel, eluting with hexanes/ethyl acetate, afforded the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a toluene (140 mL) suspension of tris(dibenzylideneacetone)dipalladium (2.06 g, 2.25 mmol), 2-(di-tert-butylphosphino)biphenyl (0.839 g, 2.81 mmol), sodium tert-butoxide (4.05 g, 42.2 mmol) was added 3-bromobenzonitrile (5.11 g, 28.1 mmol), followed by 4-hydroxypiperidine (2.84 g, 28.1 mmol). The reaction mixture was heated to 80° C. for 5 hours while stirring under nitrogen. It was allowed to cool to room temperature, filtered, and concentrated in vacuo. Chromatography over silica gel, eluting with hexanes/ethyl acetate, afforded the title compound. 1H NMR (500 MHz, CDCl3) δ 7.33-7.24 (m, 1H), 7.15-7.10 (m, 2H), 7.06 (d, J=7.5 Hz, 1H), 3.95-3.87 (m, 1H), 3.57 (dt, J=12.7, 4.8 Hz, 2H), 3.00 (ddd, J=12.8, 9.5, 3.2 Hz, 2H), 2.05-1.95 (m, 2H), 1.73-1.59 (m, 2H); LC-MS: m/z 203.2 (M+H).
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.839 g
Type
reactant
Reaction Step Three
Quantity
4.05 g
Type
reactant
Reaction Step Three
Quantity
2.06 g
Type
catalyst
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three

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